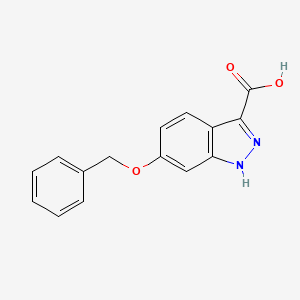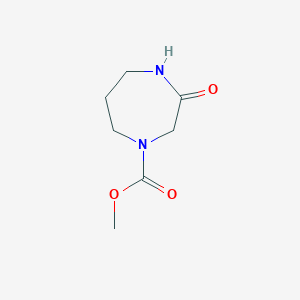
Methyl 3-oxo-1,4-diazepane-1-carboxylate
Übersicht
Beschreibung
“Methyl 3-oxo-1,4-diazepane-1-carboxylate” is a chemical compound with the molecular formula C7H12N2O3 . It has a molecular weight of 172.18 .
Synthesis Analysis
A practical synthesis of a similar compound, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, has been established for supplying this key intermediate of Rho–kinase inhibitor K-115 in a multikilogram production. The chiral 1,4-diazepane was constructed by intramolecular Fukuyama–Mitsunobu cyclization of a N-nosyl diamino alcohol starting from the commercially available (S)- or ®-2-aminopropan-1-ol .Molecular Structure Analysis
The InChI code for “Methyl 3-oxo-1,4-diazepane-1-carboxylate” is 1S/C7H12N2O3/c1-12-7(11)9-4-2-3-8-6(10)5-9/h2-5H2,1H3,(H,8,10) .Wissenschaftliche Forschungsanwendungen
Biocatalytic Synthesis of Chiral 1,4-Diazepanes
The compound is utilized in the enzymatic intramolecular asymmetric reductive amination process to synthesize chiral 1,4-diazepanes . These chiral structures are significant due to their wide application in pharmaceuticals, such as the synthesis of natural products and active pharmaceutical ingredients. The process involves enantiocomplementary imine reductases (IREDs) for the synthesis of chiral diazepanes with high enantioselectivity, which is crucial for producing optically pure compounds for medical use .
Synthesis of Rho-Kinase Inhibitors
Methyl 3-oxo-1,4-diazepane-1-carboxylate serves as a key intermediate in the synthesis of Rho-kinase inhibitors . These inhibitors, such as the drug K-115, are important for their potential therapeutic applications in treating cardiovascular diseases. The synthesis involves intramolecular Fukuyama–Mitsunobu cyclization, highlighting the compound’s role in creating complex molecular structures required for specific pharmacological activities .
Construction of Nitrogen Heterocycles
This compound is integral in constructing chiral seven-membered nitrogen heterocycles, which have garnered attention for their diverse biological properties . These heterocycles are found in several pharmaceuticals and are essential for developing new medications with improved efficacy and safety profiles.
Development of Selective Orexin Receptor Antagonists
The compound is used in the development of selective dual-orexin receptor antagonists, such as Suvorexant, which are used for the treatment of primary insomnia . The ability to create such targeted therapies showcases the compound’s versatility in addressing specific receptor pathways in the human body.
Optimization of Biocatalytic Processes
Research has focused on improving the catalytic efficiency of enzymes used in the synthesis of 1,4-diazepanes, where Methyl 3-oxo-1,4-diazepane-1-carboxylate plays a crucial role . Mutagenesis and computational studies are conducted to enhance enzyme performance, demonstrating the compound’s importance in advancing biocatalytic methods.
Synthesis of Chiral Amines
The compound is also used in the synthesis of chiral amines through reductive amination . Chiral amines are valuable in the synthesis of various pharmaceuticals, and the ability to produce them efficiently and enantioselectively is of great importance in medicinal chemistry.
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been studied for their antimicrobial activity, suggesting potential targets could be bacterial proteins .
Mode of Action
Related compounds have been shown to interact with bacterial proteins, leading to antimicrobial effects .
Pharmacokinetics
A study on similar compounds has performed an in-silico adme analysis . This analysis can provide insights into the compound’s bioavailability and pharmacokinetic properties.
Result of Action
Related compounds have demonstrated antimicrobial activity, suggesting that methyl 3-oxo-1,4-diazepane-1-carboxylate may have similar effects .
Eigenschaften
IUPAC Name |
methyl 3-oxo-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3/c1-12-7(11)9-4-2-3-8-6(10)5-9/h2-5H2,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCORWUGAKBFCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCCNC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-oxo-1,4-diazepane-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[(3E)-3-amino-3-hydroxyiminopropyl]-N-methylcarbamate](/img/structure/B1440519.png)


![1-[6-(3-Methylphenyl)pyridin-3-yl]ethanone](/img/structure/B1440523.png)
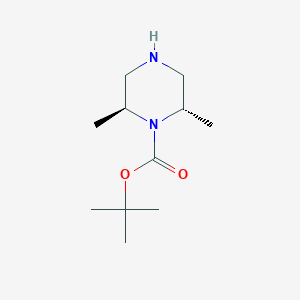



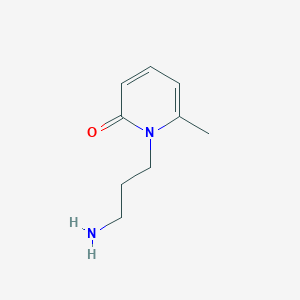
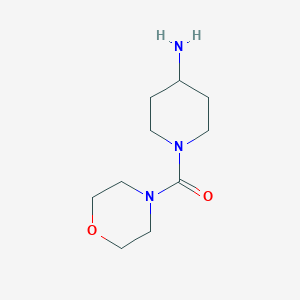
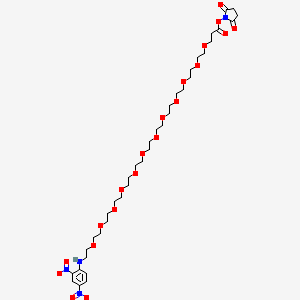

![8-(4-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B1440540.png)
